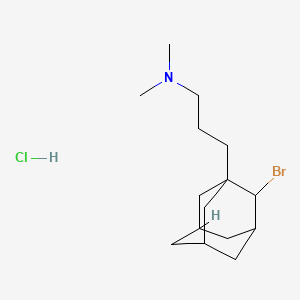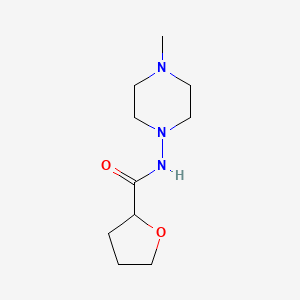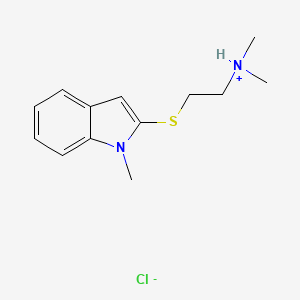
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds widely recognized for their biological and pharmacological activities. This particular compound is known for its unique structural features, which include an indole ring substituted with a dimethylaminoethylthio group and a methyl group, along with a monohydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride typically involves the functionalization of the indole ring. One common method includes the reaction of 2-(dimethylamino)ethanethiol with 1-methylindole under specific conditions to introduce the thioether linkage. The reaction is usually carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to changes in cellular processes. For example, it could modulate neurotransmitter receptors or inhibit specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptamine: A naturally occurring compound with psychoactive effects.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a dimethylaminoethylthio group and a methyl group makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
27292-24-6 |
|---|---|
Molecular Formula |
C13H19ClN2S |
Molecular Weight |
270.82 g/mol |
IUPAC Name |
dimethyl-[2-(1-methylindol-2-yl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C13H18N2S.ClH/c1-14(2)8-9-16-13-10-11-6-4-5-7-12(11)15(13)3;/h4-7,10H,8-9H2,1-3H3;1H |
InChI Key |
FXZROTIXVBKDLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1SCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


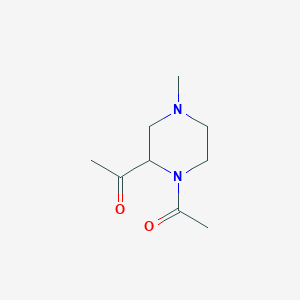

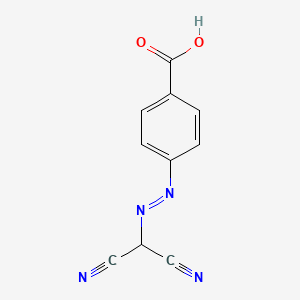
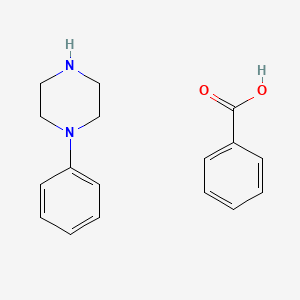

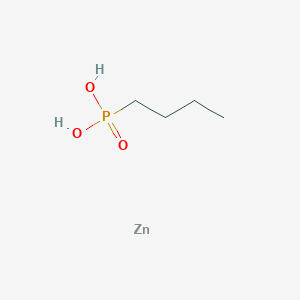
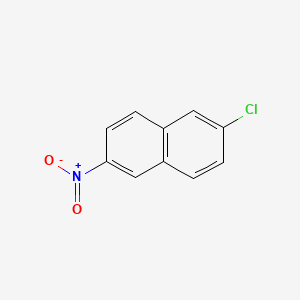
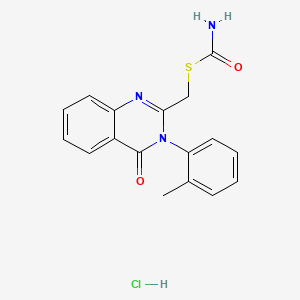
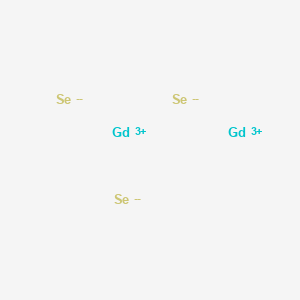
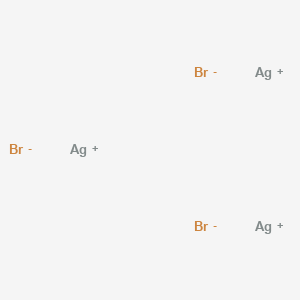
![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)
